L-Alanyl-L-prolyl-L-seryl-L-leucine
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Overview
Description
L-Alanyl-L-prolyl-L-seryl-L-leucine is a tetrapeptide composed of four amino acids: L-alanine, L-proline, L-serine, and L-leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-prolyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine.
Reduction: Reduction reactions can be used to reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of serine can produce serine derivatives, while substitution reactions can yield peptide analogs with altered properties.
Scientific Research Applications
L-Alanyl-L-prolyl-L-seryl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-L-prolyl-L-seryl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- L-Prolyl-L-alanyl-L-seryl-L-alanine
- L-Alanyl-L-alanyl-L-seryl-L-asparaginyl-L-prolyl-L-proline
Uniqueness
L-Alanyl-L-prolyl-L-seryl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
920742-88-7 |
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Molecular Formula |
C17H30N4O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H30N4O6/c1-9(2)7-11(17(26)27)19-14(23)12(8-22)20-15(24)13-5-4-6-21(13)16(25)10(3)18/h9-13,22H,4-8,18H2,1-3H3,(H,19,23)(H,20,24)(H,26,27)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
HDWSGPALMAQXIG-CYDGBPFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C)N |
Origin of Product |
United States |
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